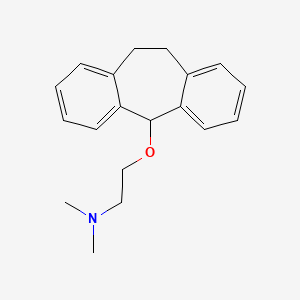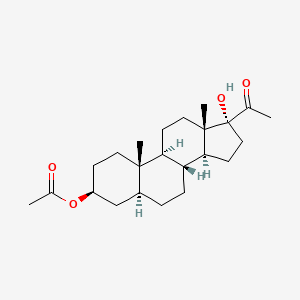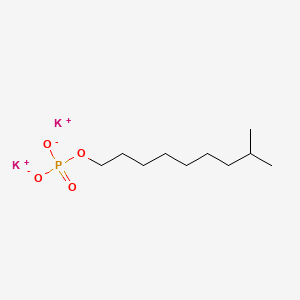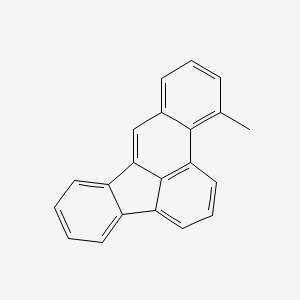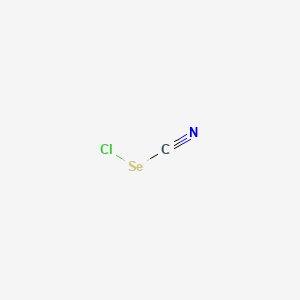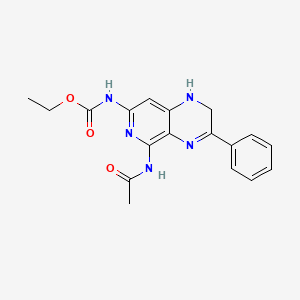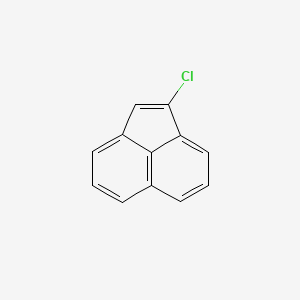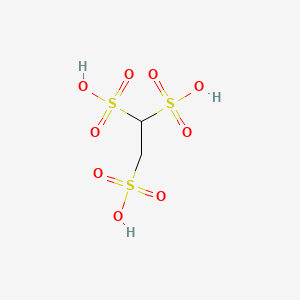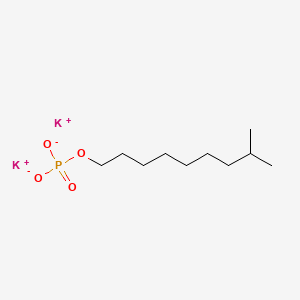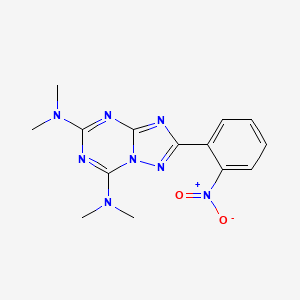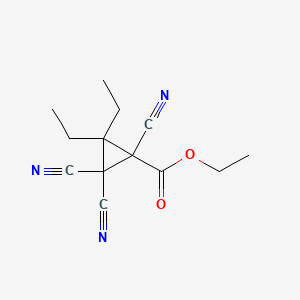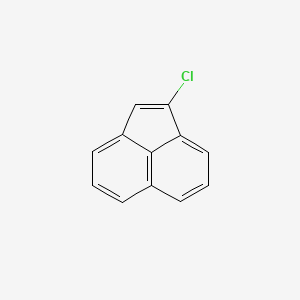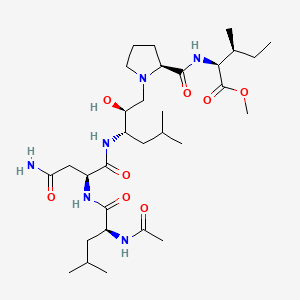
AcLeuAsnLeu(CHOHCH2)ProIleOMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AcLeuAsnLeu(CHOHCH2)ProIleOMe is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AcLeuAsnLeu(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino acids, followed by coupling reactions to form peptide bonds. The hydroxymethyl group is introduced through a selective reduction process. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines can handle multiple reactions simultaneously, ensuring consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
AcLeuAsnLeu(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
AcLeuAsnLeu(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of AcLeuAsnLeu(CHOHCH2)ProIleOMe involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
AcLeuAsnPhe(CHOHCH2)ProIleOMe: This compound has a similar structure but includes a phenylalanine residue instead of leucine.
AcLeuAsnVal(CHOHCH2)ProIleOMe: This variant contains valine instead of leucine.
Uniqueness
AcLeuAsnLeu(CHOHCH2)ProIleOMe is unique due to its specific combination of amino acids and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
127231-51-0 |
|---|---|
分子式 |
C31H56N6O8 |
分子量 |
640.8 g/mol |
IUPAC名 |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C31H56N6O8/c1-9-19(6)27(31(44)45-8)36-30(43)24-11-10-12-37(24)16-25(39)21(13-17(2)3)34-29(42)23(15-26(32)40)35-28(41)22(14-18(4)5)33-20(7)38/h17-19,21-25,27,39H,9-16H2,1-8H3,(H2,32,40)(H,33,38)(H,34,42)(H,35,41)(H,36,43)/t19-,21-,22-,23-,24-,25-,27-/m0/s1 |
InChIキー |
IEPNUSNRWKGSSK-FXCIBJTHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
正規SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



